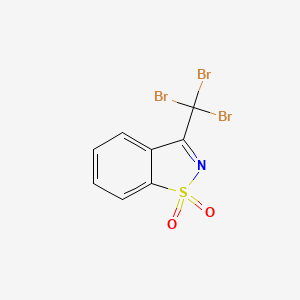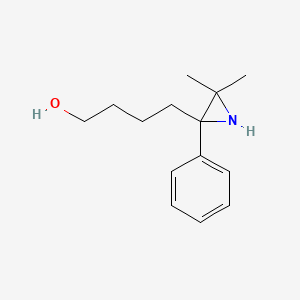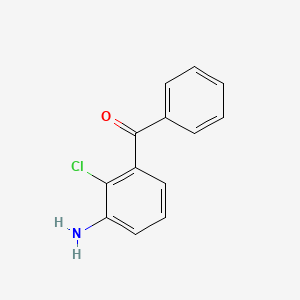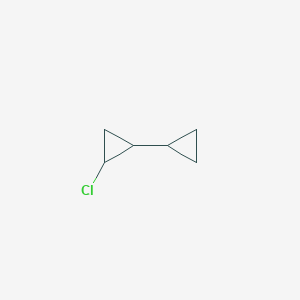
2-Chloro-1,1'-bi(cyclopropane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,1’-bi(cyclopropane) is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a chlorine atom attached to one of the cyclopropane rings, making it a chlorinated derivative of bicyclopropane.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,1’-bi(cyclopropane) typically involves the reaction of cyclopropane with chlorine gas under controlled conditions. One common method is the chlorination of cyclopropane using chlorine gas in the presence of ultraviolet light or a radical initiator. This reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a chlorine atom on the cyclopropane ring.
Industrial Production Methods: Industrial production of 2-Chloro-1,1’-bi(cyclopropane) can be achieved through large-scale chlorination processes. These processes often involve the use of continuous flow reactors to ensure efficient and controlled chlorination. The reaction conditions, such as temperature, pressure, and chlorine concentration, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1,1’-bi(cyclopropane) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to 1,1’-bi(cyclopropane) using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of 2-Chloro-1,1’-bi(cyclopropane) can lead to the formation of corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: Formation of substituted cyclopropane derivatives.
Reduction: Formation of 1,1’-bi(cyclopropane).
Oxidation: Formation of alcohols or carboxylic acids.
Scientific Research Applications
2-Chloro-1,1’-bi(cyclopropane) has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1,1’-bi(cyclopropane) involves its interaction with molecular targets through various pathways. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the strain in the cyclopropane ring, which makes it more susceptible to chemical transformations.
Comparison with Similar Compounds
1,2-Dichlorocyclopropane: Another chlorinated cyclopropane derivative with two chlorine atoms.
Cyclopropane: The parent compound without any substituents.
1,1’-bi(cyclopropane): The non-chlorinated version of the compound.
Uniqueness: 2-Chloro-1,1’-bi(cyclopropane) is unique due to the presence of a single chlorine atom, which imparts distinct chemical properties and reactivity compared to its non-chlorinated counterpart and other chlorinated derivatives. The chlorine atom enhances the compound’s reactivity in substitution and reduction reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
61975-81-3 |
|---|---|
Molecular Formula |
C6H9Cl |
Molecular Weight |
116.59 g/mol |
IUPAC Name |
1-chloro-2-cyclopropylcyclopropane |
InChI |
InChI=1S/C6H9Cl/c7-6-3-5(6)4-1-2-4/h4-6H,1-3H2 |
InChI Key |
BXYMGBTVIBFTSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CC2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


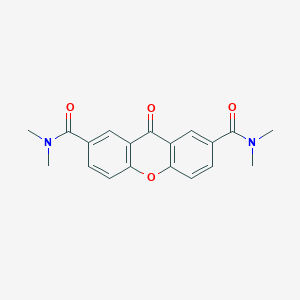
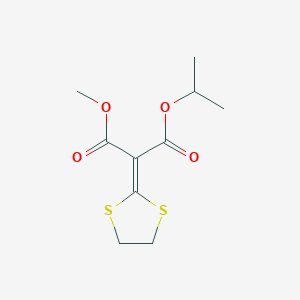
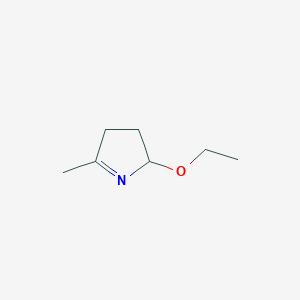
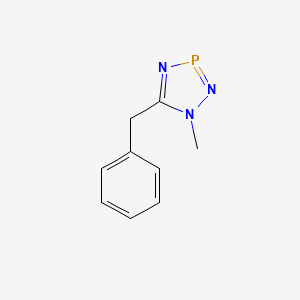
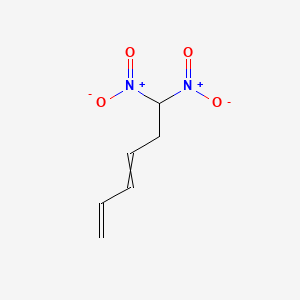
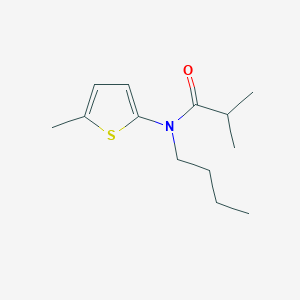
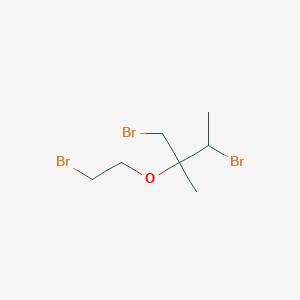
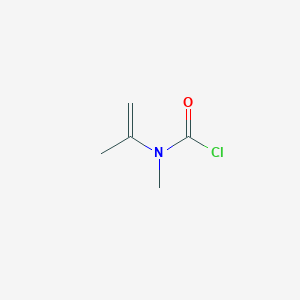
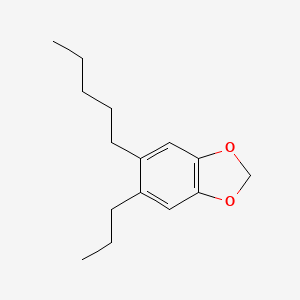
![6-(3-Chlorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14556267.png)
![2-{[3-(4-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide](/img/structure/B14556273.png)
